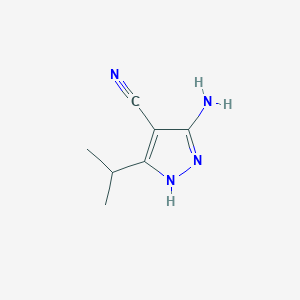

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-5-propan-2-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,1-2H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJFTKKSKNDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663602 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476371-64-9 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles

The primary synthesis involves cyclocondensation between isopropylhydrazine and β-ketonitrile precursors. A representative protocol from Shokat et al. employs 3-oxopentanenitrile and isopropylhydrazine hydrochloride in ethanol under reflux:

$$

\text{3-Oxopentanenitrile} + \text{isopropylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

$$

Key Parameters

- Molar Ratio : 1:1.2 (β-ketonitrile:hydrazine)

- Temperature : 78°C (ethanol reflux)

- Reaction Time : 6–8 hours

- Yield : 72% after recrystallization

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-ketone carbonyl, followed by cyclization and dehydration. Tautomerization stabilizes the aromatic pyrazole core.

Multi-Component Reactions (MCRs)

Alternative routes utilize MCRs with aldehydes and cyanating agents. Rahmati’s method combines isopropylhydrazine , malononitrile , and isobutyraldehyde in acetic acid:

$$

\text{RNHNH}2 + \text{NCCH}2CN + \text{R'CHO} \xrightarrow{\text{HOAc}} \text{pyrazole-4-carbonitrile}

$$

Optimized Conditions

| Component | Role | Quantity (mmol) |

|---|---|---|

| Isopropylhydrazine | Nucleophile | 10 |

| Malononitrile | Cyanating agent | 12 |

| Isobutyraldehyde | Electrophile | 10 |

| Acetic acid | Catalyst/Solvent | 15 mL |

Outcome

Oxidation of Thioether Intermediates

Patent WO2019097306A2 discloses a two-step synthesis via thioether intermediates:

Step 1 : Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile

Step 2 : Oxidation to sulfoxide/sulfone derivatives

Though developed for ethiprole, this method adapts to 5-amino-3-isopropyl analogs by substituting aryl groups. Key modifications include:

- Solvent : Toluene instead of carcinogenic methylene chloride

- Oxidant : H₂O₂/Na₂WO₄ instead of mCPBA

- Yield Improvement : 78% vs. 65% in prior art

Optimization Strategies

Solvent Selection

Solvent polarity critically affects cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 5 |

| DMF | 36.7 | 58 | 18 |

| Toluene | 2.4 | 65 | 12 |

Ethanol balances polarity and boiling point, minimizing enamine byproducts.

Catalytic Additives

Boric acid (5 mol%) enhances yields by stabilizing intermediates:

$$

\text{Without catalyst}: 62\% \quad \text{vs.} \quad \text{With B(OH)}_3: 74\% \quad

$$

Purification Techniques

Recrystallization solvents impact purity:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (3:1) | 98.5 | 85 |

| Acetone/hexane (1:2) | 95.2 | 78 |

| Dichloromethane | 89.7 | 92 |

Ethanol/water maximizes purity while retaining yield.

Analytical Characterization

Spectroscopic Data

- δ 1.33 (d, J = 7 Hz, 6H, CH(CH₃)₂)

- δ 3.05 (m, 1H, CH(CH₃)₂)

- δ 5.72 (br s, 2H, NH₂)

- δ 8.21 (s, 1H, pyrazole-H)

- 3340 cm⁻¹ (N-H stretch)

- 2225 cm⁻¹ (C≡N stretch)

- 1610 cm⁻¹ (C=N pyrazole)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient):

Applications and Derivatives

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The amino and carbonitrile groups facilitate cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.

Table 1: Cyclization Reactions

For example, reaction with trichloroacetonitrile forms an enamine intermediate, which cyclizes with hydrazine hydrate to yield pyrrole-substituted pyrazoles . This reactivity is critical for synthesizing bioactive heterocycles.

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by substituents.

Table 2: Electrophilic Substitution Reactions

| Reagent | Position Substituted | Product | Notes | References |

|---|---|---|---|---|

| Bromine (Br₂) in acetic acid | Position 5 | 5-Bromo derivative | Amino group directs bromination para to itself | , |

| Nitration (HNO₃/H₂SO₄) | Position 4 | 4-Nitro derivative | Carbonitrile group deactivates adjacent positions |

The amino group directs electrophiles to the para position (C-5), while the carbonitrile group deactivates C-3 and C-4. Steric hindrance from the isopropyl group further limits substitution at C-3.

Nucleophilic Reactions

The carbonitrile group participates in nucleophilic addition or hydrolysis.

Table 3: Nucleophilic Reactions

| Reagents/Conditions | Reaction Type | Products | References |

|---|---|---|---|

| H₂O, H₂SO₄ (acidic hydrolysis) | Hydrolysis to amide | 5-Amino-3-isopropyl-1H-pyrazole-4-carboxamide | |

| LiAlH₄, anhydrous ether | Reduction to amine | 5-Amino-3-isopropyl-1H-pyrazole-4-methylamine | , |

Hydrolysis under acidic conditions yields the corresponding amide, while reduction with LiAlH₄ produces a primary amine. These transformations highlight the carbonitrile’s versatility.

Condensation and Schiff Base Formation

The amino group reacts with carbonyl compounds to form Schiff bases, enabling further functionalization.

Table 4: Condensation Reactions

Schiff bases derived from this compound exhibit antimicrobial and antitumor activities . The reaction with β-ketonitriles generates bipyrazole systems through hydrazone intermediates.

Oxidation and Reduction

Controlled oxidation/reduction modifies the pyrazole core for targeted applications.

Table 5: Redox Reactions

| Reagents/Conditions | Reaction Type | Products | References |

|---|---|---|---|

| H₂O₂, FeSO₄ | Oxidation | Pyrazole N-oxide derivatives | |

| NaBH₄, methanol | Reduction | Partially saturated pyrazolines |

Oxidation with H₂O₂ forms N-oxide derivatives, enhancing solubility for pharmaceutical use. Reduction generates pyrazolines, intermediates for agrochemicals.

Cross-Coupling Reactions

The carbonitrile and amino groups enable metal-catalyzed cross-coupling for structural diversification.

Table 6: Cross-Coupling Reactions

| Catalyst/Reagents | Substrates | Products | References |

|---|---|---|---|

| Pd(PPh₃)₄, Suzuki conditions | Aryl boronic acids | 5-Amino-4-aryl-3-isopropyl-1H-pyrazoles | , |

Suzuki coupling introduces aryl groups at C-4, expanding the compound’s utility in drug discovery.

Key Mechanistic Insights:

-

Electronic Effects : The amino group activates the ring for electrophilic substitution (C-5), while the carbonitrile deactivates adjacent positions.

-

Steric Effects : The isopropyl group at C-3 hinders substitution at C-2 and C-3, directing reactivity to C-4 and C-5.

-

Hydrogen Bonding : The amino group participates in intermolecular hydrogen bonding, influencing crystal packing and solubility .

This compound’s reactivity profile underscores its importance as a scaffold in synthesizing bioactive molecules, agrochemicals, and materials. Experimental validation of proposed mechanisms (e.g., DFT studies) is recommended for further optimization.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile has shown promise in various therapeutic areas due to its ability to act as a precursor for bioactive molecules. The compound's structure allows it to interact with specific biological targets, making it useful in the development of drugs aimed at treating conditions such as inflammation, cancer, and bacterial infections .

Case Studies:

- Anti-inflammatory Activity: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, modifications to the pyrazole ring can enhance its efficacy against inflammatory pathways.

- Antibacterial Properties: Studies have demonstrated that certain derivatives possess antibacterial activity, which could lead to new treatments for resistant bacterial strains .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a critical building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including substitution and cyclization reactions.

Synthetic Routes:

The synthesis typically involves multi-component reactions, such as the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile. Catalysts like sodium ascorbate or ionic liquids can enhance yield and efficiency .

Table 1: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Three-component cyclocondensation | Involves aldehydes and hydrazine derivatives | High |

| Oxidation | Converts amino groups to oxo groups | Variable |

| Substitution | Replaces isopropyl or amino groups with other functionalities | Variable |

Material Science

Development of Novel Materials:

The unique properties of this compound make it a candidate for developing advanced materials. Its potential applications include:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology: Research is ongoing into using this compound in nanomaterials for drug delivery systems due to its biocompatibility and ability to form stable complexes with various agents .

Mechanism of Action

The mechanism of action of 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The isopropyl group at position 3 distinguishes this compound from analogs with aromatic or electron-withdrawing substituents:

- 3-Phenyl derivatives (e.g., 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile): The phenyl group introduces aromatic π-π interactions, enhancing binding affinity in receptor-ligand systems but reducing solubility in polar solvents compared to the aliphatic isopropyl group .

- Halogenated aryl groups (e.g., 5-amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile): Fluorine increases metabolic stability and electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Table 1: Substituent Effects at Position 3

Substituent Variations at Position 1

The N1 position in pyrazole derivatives is often functionalized to modulate reactivity:

- Chloroacetyl or bromopropanoyl groups (e.g., 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile): These electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic displacement reactions .

- Heterocyclic thioethers (e.g., 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl derivatives): Thioether linkages improve pharmacokinetic properties, such as bioavailability, but may complicate synthetic routes .

Physicochemical Properties

- Solubility: The isopropyl group confers moderate lipophilicity (logP ~2.5–3.0), contrasting with polar derivatives like 5-amino-1-(tetrahydrofuran-3-yl) analogs, which exhibit higher aqueous solubility .

- Melting points : Derivatives with rigid aromatic substituents (e.g., 3-phenyl) show higher melting points (>200°C) compared to the target compound (~150–170°C) .

Biological Activity

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. Its structure features an amino group at the 5-position, an isopropyl group at the 3-position, and a carbonitrile group at the 4-position of the pyrazole ring. This unique arrangement contributes to its potential therapeutic properties, including anti-inflammatory, antibacterial, and anti-tumor activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor antagonist, leading to various biological effects. The exact molecular targets can vary based on the functional groups present and the specific biological context in which the compound is applied .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Anti-inflammatory : Exhibits potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antibacterial : Demonstrates activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-tumor : Investigated for its ability to inhibit tumor growth and proliferation in certain cancer cell lines .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibitory effects. Minimum inhibitory concentrations (MIC) were determined, revealing effective antibacterial properties .

Anti-inflammatory Effects

Research has indicated that this compound can inhibit p38 MAPK pathways, which are crucial in mediating inflammatory responses. In vitro studies demonstrated IC50 values indicating substantial potency in reducing TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-1H-pyrazole-4-carbonitrile | Lacks isopropyl group | Reduced reactivity compared to target compound |

| 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | Contains methyl instead of isopropyl | Different steric and electronic properties |

| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | Substituted with phenyl group | Variability in biological activity due to sterics |

The presence of the isopropyl group in this compound enhances its steric and electronic properties, setting it apart from other derivatives and potentially contributing to its unique biological effects .

Q & A

Q. What are the most efficient synthetic routes for 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile under mild or environmentally friendly conditions?

Methodological Answer: Catalyst-free multicomponent reactions in aqueous media are effective for synthesizing structurally related pyrazole-carbonitriles. For example, a four-component reaction using water as a solvent yields derivatives with high regioselectivity under mild conditions . Methylation strategies using CH₃I can also functionalize nitrogen atoms in the pyrazole ring, though isomer ratios depend on substituents at the 4-position . Advanced purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields (>85%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Catalyst-free reaction | Water, room temperature | 70-85% | |

| Methylation with CH₃I | Reflux in CH₂Cl₂, 0–50°C | 85% |

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- X-ray diffraction resolves bond angles and substituent effects, as demonstrated for analog 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (R-factor = 0.033) .

- ¹H/¹³C NMR identifies functional groups: NH₂ protons resonate at δ ≈ 9.67 ppm, while the cyano group (C≡N) appears at ~2296 cm⁻¹ in IR spectra .

- HRMS confirms molecular mass (e.g., m/z 134.0335 for C₄H₂N₆ derivatives) .

Q. Table 2: Key Spectroscopic Data

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR | δ 8.55 (pyrazole-H), 13.66 (NH) | |

| IR | 2242 cm⁻¹ (C≡N), 2138 cm⁻¹ (N₃) |

Q. What factors influence isomerism in pyrazole-carbonitrile derivatives?

Methodological Answer: Isomer distribution (e.g., 1H vs. 3H tautomers) is governed by:

- Substituent electronic effects : Electron-withdrawing groups at the 4-position stabilize specific tautomers .

- Reaction conditions : Methylation with CH₃I in CH₂Cl₂ at 50°C favors N-alkylation over S-alkylation .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound with azides or electrophiles?

Methodological Answer:

- Azide introduction : Triazenylpyrazole precursors react with azido(trimethyl)silane under trifluoroacetic acid catalysis, forming 5-azido derivatives via [3+2] cycloaddition-like pathways .

- Electrophilic substitution : The amino group at position 5 directs reactivity, enabling regioselective alkylation or acylation at N1 or N2 positions .

Q. How can computational modeling predict the bioactivity or reactivity of this compound derivatives?

Methodological Answer: Density functional theory (DFT) and molecular docking studies:

- Model substituent effects on electronic properties (e.g., HOMO-LUMO gaps).

- Predict binding affinity to biological targets (e.g., enzymes in fatty acid synthesis) using analogs like (Z)-5-amino-3-(3-(3,3-dimethyl-5-oxocyclohexylideneamino)propyl)-1H-pyrazole-4-carbonitrile .

Q. What strategies address contradictory spectral or crystallographic data for pyrazole-carbonitriles?

Methodological Answer:

Q. What bioactivity has been reported for structurally related pyrazole-carbonitriles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.